

# An In-depth Technical Guide on Bohemine: Initial Studies and Literature Review

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## Compound of Interest

Compound Name: *Bohemine*

Cat. No.: *B1221029*

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## Introduction

**Bohemine** is a synthetic, cell-permeable 2,6,9-trisubstituted purine analog that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).<sup>[1]</sup> As key regulators of the cell cycle, CDKs represent a significant target in oncology drug development. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

**Bohemine**, by targeting these crucial enzymes, presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies on **Bohemine**, summarizing its biological activity, mechanism of action, and the experimental protocols used for its characterization.

## Chemical Properties

Property	Value	Reference
Chemical Name	2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine	<sup>[2]</sup>
Molecular Formula	C18H24N6O	<sup>[2]</sup>
Molecular Weight	340.4 g/mol	<sup>[2]</sup>
CAS Number	189232-42-6	<sup>[2]</sup>

## Biological Activity and Quantitative Data

**Bohemine** has demonstrated significant inhibitory activity against key cyclin-dependent kinases and has shown cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative data from initial studies.

### In Vitro Kinase Inhibitory Activity

Target	IC50 (μM)	Reference
CDK1/Cyclin B	1.1	<a href="#">[1]</a>
CDK2/Cyclin E	0.8	<a href="#">[1]</a>
CDK2/Cyclin A	4.6	<a href="#">[1]</a>
CDK9/Cyclin T1	2.7	<a href="#">[1]</a>
ERK2	52	<a href="#">[1]</a>

### In Vitro Growth Inhibition of Tumor Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF7	Breast Cancer	28	<a href="#">[1]</a>
K562	Chronic Myelogenous Leukemia	113	<a href="#">[1]</a>
CEM	T-cell Leukemia	27	<a href="#">[1]</a>
HOS	Osteosarcoma	58	<a href="#">[1]</a>
G361	Melanoma	45	<a href="#">[1]</a>

### In Vivo Pharmacokinetic Parameters in BALB/c Mice

Parameter	Value	Unit	Reference
Dose (Intravenous)	50	mg/kg	[1]
Cmax	72,308	nM	[1]
Clearance	0.23	L/h	[1]
T1/2 (Half-life)	1.39	h	[1]

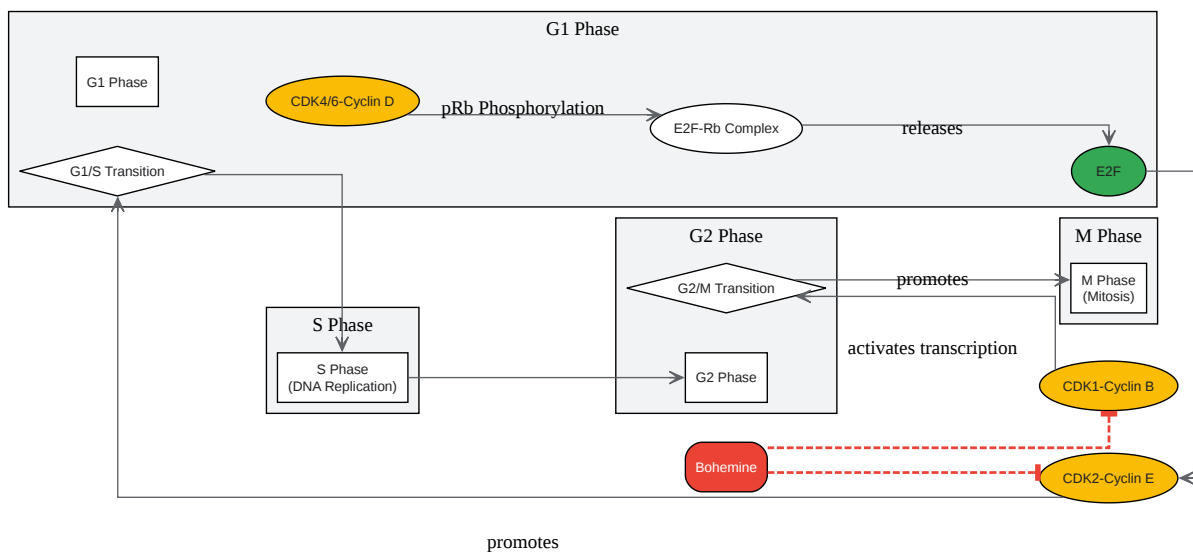
## Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

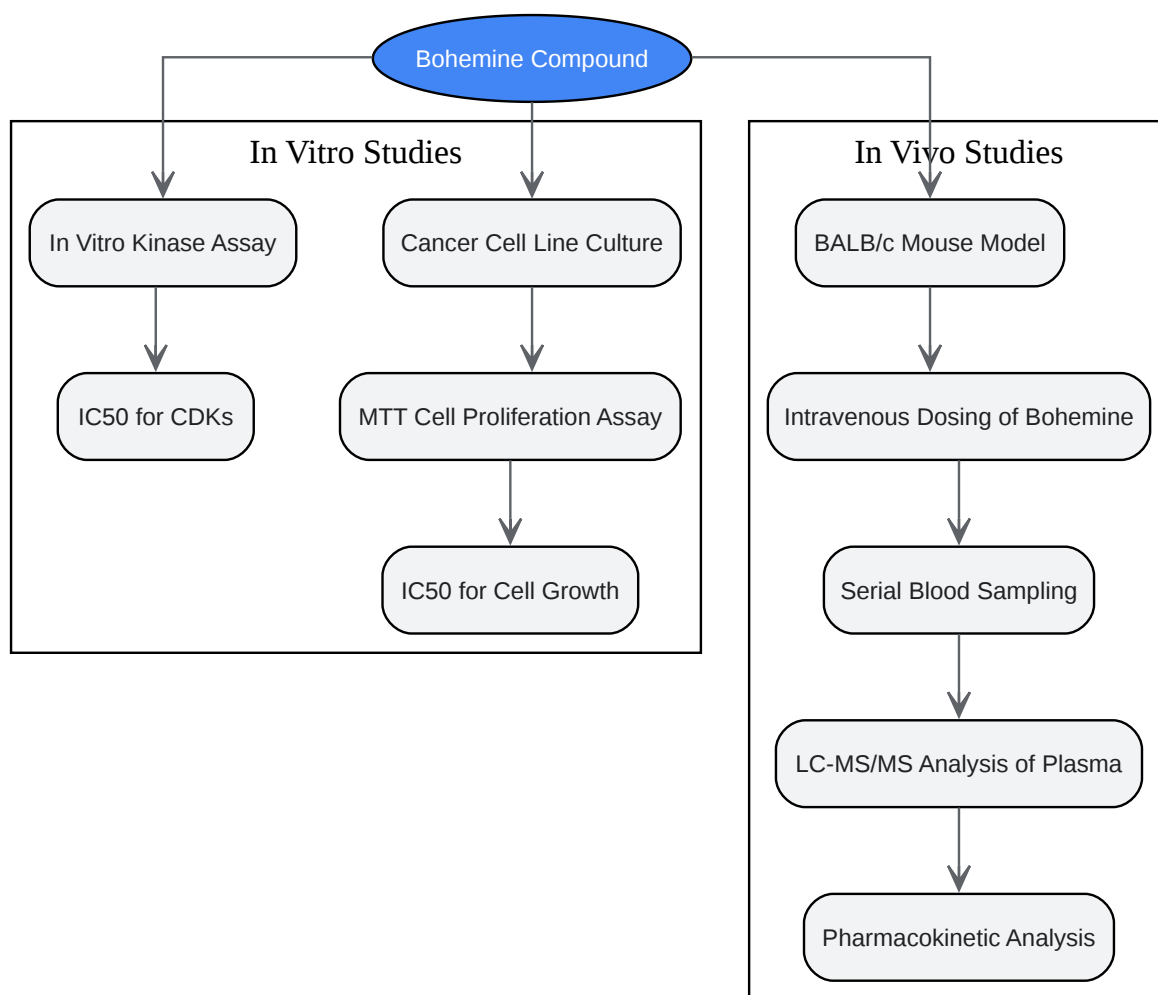
**Bohemine** exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which are fundamental for the progression of the cell cycle. The cell cycle is a tightly regulated process consisting of four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by the activation of specific CDK-cyclin complexes.

**Bohemine** has been shown to inhibit CDK1/Cyclin B and CDK2/Cyclin E complexes. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, a critical checkpoint for DNA replication. By inhibiting this complex, **Bohemine** can halt the cell cycle at the G1/S boundary. The CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), is essential for the entry into and progression through mitosis. Inhibition of CDK1/Cyclin B by **Bohemine** can lead to cell cycle arrest at the G2/M boundary. Studies on hybridoma cells have confirmed that **Bohemine** treatment results in cell cycle arrest at both the G1/S and G2/M boundaries, corroborating its mechanism as a CDK inhibitor.

## Signaling Pathway

The following diagram illustrates the points of inhibition of **Bohemine** within the cell cycle signaling pathway.





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